(2R,3S,4R)-2-Amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol (2R,3S,4R)-2-Amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol
Brand Name: Vulcanchem
CAS No.: 237757-10-7
VCID: VC0030863
InChI: InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18+/m1/s1/i15+1D2,16+1
SMILES: CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Molecular Formula: C₁₆¹³C₂H₃₇D₂NO₃
Molecular Weight: 321.5 g/mol

(2R,3S,4R)-2-Amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol

CAS No.: 237757-10-7

Reference Standards

VCID: VC0030863

Molecular Formula: C₁₆¹³C₂H₃₇D₂NO₃

Molecular Weight: 321.5 g/mol

(2R,3S,4R)-2-Amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol - 237757-10-7

CAS No. 237757-10-7
Product Name (2R,3S,4R)-2-Amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol
Molecular Formula C₁₆¹³C₂H₃₇D₂NO₃
Molecular Weight 321.5 g/mol
IUPAC Name (2R,3S,4R)-2-amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol
Standard InChI InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18+/m1/s1/i15+1D2,16+1
Standard InChIKey AERBNCYCJBRYDG-OZKODUJJSA-N
Isomeric SMILES [2H][13C]([2H])([13C@H]([C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)N)O
SMILES CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Canonical SMILES CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Synonyms (2S,3S,4R)-2-Amino-1,3,4-octadecanetriol-13C2,d2; Phytosphingosine-13C2,d2; (+)-D-ribo-Phytosphingosine-13C2,d2; 4-D-Hydroxysphinganine-13C2,d2; 4D-Hydroxysphinganine-13C2,d2; C18-Phytosphingosine-13C2,d2; D-ribo-1,3,4-Trihydroxy-2-aminooctadecane-1
PubChem Compound 15971470
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator